roxithromycin

Description

Propriétés

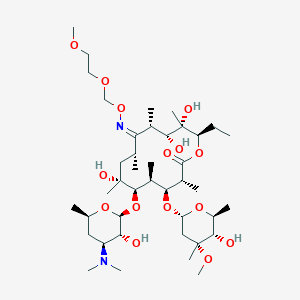

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZBMPWDPOLZGW-HEWSMUCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H76N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134931-00-3, 80214-83-1 | |

| Record name | Roxithromycin, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134931003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, 9-[O-[(2-methoxyethoxy)methyl]oxime], (9E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROXITHROMYCIN, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG42MZ5GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Roxithromycin Binding Site on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between the macrolide antibiotic roxithromycin and its target, the 50S ribosomal subunit. The information presented herein is curated from structural and biochemical studies to facilitate a deeper understanding of its mechanism of action and to support further research and drug development efforts.

Executive Summary

This compound, a semi-synthetic macrolide antibiotic, exerts its therapeutic effect by inhibiting bacterial protein synthesis. This is achieved through its specific binding to the 50S subunit of the bacterial ribosome. The binding site is located within the nascent peptide exit tunnel (NPET), a critical passageway for newly synthesized polypeptide chains. By physically obstructing this tunnel, this compound prematurely halts protein elongation, leading to a bacteriostatic effect. Structural studies have revealed that the binding pocket is exclusively composed of 23S ribosomal RNA (rRNA), with no direct interactions with ribosomal proteins. Key interactions involve hydrogen bonds and van der Waals contacts with specific nucleotides in domain V of the 23S rRNA.

Quantitative Binding Data

The interaction between this compound and the 50S ribosomal subunit has been quantified through kinetic studies. The following table summarizes the key binding parameter.

| Parameter | Value | Method of Determination | Source |

| Overall Dissociation Constant (Kd) | 20 nM | Slow-Binding Kinetics | Dinos et al., 2003[1] |

Structural Analysis of the Binding Site

The high-resolution crystal structure of this compound in complex with the 50S ribosomal subunit from Deinococcus radiodurans (PDB ID: 1J5A) provides a detailed view of the binding site. This compound binds in the NPET, with its lactone ring and desosamine (B1220255) sugar making crucial contacts with the rRNA.

Key Interacting 23S rRNA Nucleotides

The binding of this compound is stabilized by a network of hydrogen bonds and van der Waals interactions with specific nucleotides of the 23S rRNA. The primary interacting residues are located in domain V.

| Interacting Nucleotide (E. coli numbering) | Interaction Type(s) |

| A2058 | Hydrogen Bond, van der Waals |

| A2059 | van der Waals |

| G2505 | Hydrogen Bond |

Table of key interacting nucleotides and their interaction types with this compound.

Detailed Interaction Analysis from PDB ID: 1J5A

A detailed analysis of the crystal structure reveals the specific atomic interactions between this compound and the 23S rRNA.

| This compound Atom | 23S rRNA Atom | Distance (Å) |

| O (desosamine sugar) | N6 (A2058) | 2.9 |

| O (lactone ring) | N2 (G2505) | 3.1 |

Table of hydrogen bond interactions between this compound and the 23S rRNA.

| This compound Moiety | Interacting 23S rRNA Nucleotides |

| Lactone Ring | A2058, A2059, C2610, U2611 |

| Desosamine Sugar | A2058, A2059 |

Table of van der Waals contacts between this compound and the 23S rRNA.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

X-ray Crystallography of the this compound-50S Ribosomal Subunit Complex

This protocol is based on the methodology used to determine the crystal structure of macrolide antibiotics bound to the Deinococcus radiodurans 50S ribosomal subunit.

1. Purification of 50S Ribosomal Subunits:

- Grow Deinococcus radiodurans cells to mid-log phase and harvest by centrifugation.

- Lyse cells by freeze-thaw cycles followed by sonication in a buffer containing Tris-HCl, KCl, MgCl₂, and protease inhibitors.

- Separate ribosomal subunits by sucrose (B13894) density gradient centrifugation.

- Collect the 50S subunit fractions and concentrate using ultrafiltration.

2. Crystallization:

- Mix the purified 50S subunits with a solution containing this compound to a final concentration of 1 mM.

- Use the vapor diffusion method for crystallization. Hang drops containing the 50S-roxithromycin complex are equilibrated against a reservoir solution containing polyethylene (B3416737) glycol (PEG), buffer, and salts.

- Incubate at a constant temperature (e.g., 19°C) until crystals appear.

3. Data Collection and Structure Determination:

- Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.

- Collect X-ray diffraction data at a synchrotron source.

- Process the diffraction data using software such as XDS or HKL2000.

- Solve the structure by molecular replacement using a previously determined 50S subunit structure as a search model.

- Refine the model against the diffraction data, including the fitting of the this compound molecule into the electron density map.

Determination of Binding Affinity by Slow-Binding Kinetics

This protocol describes a method to determine the overall dissociation constant (Kd) for this compound binding to the ribosome, as performed in the study by Dinos et al. (2003).[1]

1. Preparation of Ribosomal Complexes:

- Prepare active 70S ribosomes from E. coli.

- Form a complex of AcPhe-tRNA·MF-mRNA·70S ribosome (Complex C).

2. Competition Assay:

- Use tylosin (B1662201), a 16-membered macrolide that acts as a slow-binding inhibitor of peptidyltransferase, as a competitor.

- Pre-incubate Complex C with varying concentrations of this compound.

- Initiate the reaction by adding a fixed concentration of tylosin.

- Measure the rate of inactivation of peptidyltransferase activity over time.

3. Data Analysis:

- The mutually exclusive binding of this compound and tylosin allows for the determination of the kinetic parameters for this compound binding.

- The interaction is modeled as a two-step process: a rapid initial binding followed by a slow isomerization to a more stable complex.

- The overall dissociation constant (Kd) is calculated from the rate constants of association and dissociation derived from the kinetic data.

Visualizations

Experimental Workflow for Determining the this compound Binding Site

This compound Binding Site on the 50S Ribosomal Subunit

References

The Immunomodulatory Effects of Roxithromycin in Respiratory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxithromycin, a macrolide antibiotic, exhibits significant immunomodulatory properties independent of its antimicrobial activity, positioning it as a potential therapeutic agent for chronic inflammatory respiratory diseases. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects on inflammatory markers, and the underlying signaling pathways modulated by this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-inflammatory strategies for respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchiectasis. This document summarizes key findings from preclinical and clinical studies, details relevant experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Chronic respiratory diseases are characterized by persistent airway inflammation, leading to progressive tissue damage and loss of lung function. While corticosteroids remain the cornerstone of anti-inflammatory therapy, their long-term use is associated with significant side effects. Macrolide antibiotics, particularly this compound, have emerged as a promising alternative or adjunctive therapy due to their dual antimicrobial and immunomodulatory activities.[1][2] This guide focuses on the non-antibiotic, immunomodulatory effects of this compound, providing a detailed examination of its impact on the inflammatory cascade in respiratory diseases.

Mechanisms of Immunomodulation

This compound exerts its immunomodulatory effects through multiple mechanisms, primarily by targeting key inflammatory cells and signaling pathways.

Effects on Inflammatory Cells

-

Neutrophils: this compound has been shown to inhibit neutrophil migration and adhesion to bronchial epithelial cells.[3][4] It also reduces the production of reactive oxygen species (ROS) by neutrophils, thereby mitigating oxidative stress-induced tissue damage.[5] In clinical studies involving patients with chronic lower respiratory tract disease, long-term, low-dose this compound treatment significantly decreased neutrophil numbers in bronchoalveolar lavage fluid.[6]

-

Eosinophils: In the context of allergic asthma, this compound can suppress eosinophil-mediated inflammation. It has been observed to inhibit the release of reactive oxygen species from eosinophils, which are known to cause injury to epithelial cells.[4]

-

Bronchial Epithelial Cells: this compound directly acts on human bronchial epithelial cells to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[7][8] This action helps to reduce the local recruitment and activation of inflammatory cells in the airways.[3]

Modulation of Signaling Pathways

This compound's anti-inflammatory effects are mediated by its influence on critical intracellular signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been demonstrated to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[9][10] Studies in intestinal epithelial cells have shown that this compound can attenuate NF-κB DNA-binding activity and the phosphorylation and degradation of its inhibitor, IκB.[10][11] This inhibition of the NF-κB pathway is a central mechanism for its anti-inflammatory action.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in inflammatory responses.[12][13] this compound has been found to suppress the activation of the MAPK pathway in lung tissues of asthmatic mouse models, contributing to the reduction of airway inflammation.[9] Specifically, it can downregulate the expression of phospho-p42/p44MAPK.[14]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from key clinical and preclinical studies investigating the immunomodulatory effects of this compound in respiratory diseases.

Table 1: Effects of this compound on Inflammatory Markers in Bronchiectasis

| Parameter | Patient Population | This compound Dosage | Duration of Treatment | Key Findings | Reference |

| Sputum Neutrophil Count | 43 patients with non-cystic fibrosis bronchiectasis (NCFB) | 150 mg/day | 6 months | Significant decrease compared to control (P < 0.05) | [15][16] |

| Sputum IL-8 | 43 patients with NCFB | 150 mg/day | 6 months | Significant decrease compared to control (P < 0.01) | [15][16] |

| Sputum Neutrophil Elastase (NE) | 43 patients with NCFB | 150 mg/day | 6 months | Significant decrease compared to control (P < 0.01) | [15][16] |

| Sputum MMP-9 | 43 patients with NCFB | 150 mg/day | 6 months | Significant decrease compared to control (P < 0.01) | [15][16] |

| Symptom Scores | 28 patients with bronchiectasis | 300 mg/day | 8 weeks | Significant improvement (mean difference = -1.66, P = 0.005) | [17][18] |

| Quality of Life (SGRQ) | 28 patients with bronchiectasis | 300 mg/day | 8 weeks | Significant improvement (P = 0.012) | [17][18] |

Table 2: Effects of this compound in Asthma Models

| Parameter | Model System | This compound Dosage | Key Findings | Reference |

| Total Inflammatory Cells in BALF | Ovalbumin-induced allergic asthma mouse model | 5, 20, 40 mg/kg | Dose-dependent reduction in inflammatory cells | [9] |

| Eosinophils and Neutrophils in BALF | Ovalbumin-induced neutrophilic asthma rat model | 30 mg/kg | Significant reduction in total cells, neutrophils, and eosinophils (P < 0.001) | [19] |

| IL-17 and IL-6 in BALF and Serum | Ovalbumin-induced neutrophilic asthma rat model | 30 mg/kg | Significant reduction compared to the asthma group (P < 0.01) | [19] |

| Bronchial Hyperresponsiveness | 10 asthmatic patients | 150 mg/day for 3 months | Significant reduction (p = 0.0016) | [5] |

| Superoxide (B77818) Anion Production by PMNs | 10 asthmatic patients | 150 mg/day for 3 months | Significant reduction (p = 0.0029) | [5] |

| Phospho-p42/p44MAPK expression | Ovalbumin-induced chronic asthmatic rats | 30 mg/kg | Downregulation of expression | [14] |

Table 3: Effects of this compound in COPD

| Parameter | Patient Population | This compound Dosage | Duration of Treatment | Key Findings | Reference |

| Exacerbation Rate | 191 patients with frequent COPD exacerbations | 300 mg/day | 12 weeks | No significant reduction in exacerbation rates compared to placebo | [20] |

| Serum CRP, IL-8, TNF-α | Elderly patients with severe stable COPD | Combined with Seretide | 3 months | Significantly lower levels compared to control group (p < 0.05) | [21] |

| Pulmonary Function (FEV1/FVC, FEV1% Pred) | Elderly patients with severe stable COPD | Combined with Seretide | 3 months | Significant improvement compared to control group (p < 0.05) | [21] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Caption: Experimental workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the immunomodulatory effects of this compound.

Animal Model of Allergic Asthma

-

Objective: To investigate the in vivo anti-inflammatory effects of this compound in an allergic asthma model.

-

Animal Model: BALB/c mice or Brown Norway rats are commonly used.[9][19]

-

Sensitization: Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum adjuvant on days 0 and 14.[12][22]

-

Challenge: From day 21, mice are challenged with aerosolized OVA for a set period (e.g., 30 minutes) on consecutive days.[12]

-

This compound Administration: this compound is administered orally (e.g., by gavage) at various doses (e.g., 5, 20, 40 mg/kg) prior to each OVA challenge.[9]

-

Outcome Measures:

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to determine total and differential inflammatory cell counts (neutrophils, eosinophils).[9][19]

-

Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and airway remodeling.[19]

-

Cytokine Measurement: Levels of cytokines (e.g., IL-6, IL-17) in BALF and serum are quantified using ELISA.[19]

-

Western Blot Analysis: Lung tissue homogenates are used to determine the expression of key signaling proteins (e.g., phosphorylated MAPK, NF-κB).[9]

-

Cell Culture and In Vitro Assays

-

Objective: To assess the direct effects of this compound on human bronchial epithelial cells.

-

Cell Culture: Primary human bronchial epithelial cells or a human bronchial epithelial cell line (e.g., Bet-1A) are cultured to confluence.[3]

-

Stimulation and Treatment: Cells are stimulated with a pro-inflammatory agent (e.g., IL-1α) in the presence or absence of varying concentrations of this compound.[3]

-

Cytokine Measurement (ELISA):

-

Culture supernatants are collected after 24 hours of incubation.[3]

-

ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., IL-8).

-

Samples and standards are added to the wells.

-

A biotinylated detection antibody is added, followed by an enzyme-linked avidin-streptavidin complex.

-

A substrate is added to produce a colorimetric reaction, which is measured using a microplate reader.[23][24][25]

-

-

Western Blot for NF-κB Activation:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα.[26]

-

A secondary antibody conjugated to an enzyme is added.

-

Protein bands are visualized using a chemiluminescent substrate.[10]

-

Neutrophil Adhesion Assay

-

Objective: To quantify the effect of this compound on neutrophil adhesion to epithelial cells.

-

Procedure:

-

Confluent monolayers of human bronchial epithelial cells are treated with an inflammatory stimulus (e.g., IFN-γ) and this compound.[3]

-

Human neutrophils are isolated from peripheral blood.

-

Neutrophils are added to the epithelial cell monolayers and incubated to allow for adhesion.

-

Non-adherent cells are washed away.

-

The number of adherent neutrophils is quantified, for example, by measuring the activity of the neutrophil-specific enzyme myeloperoxidase (MPO).[3][27]

-

Conclusion and Future Directions

This compound demonstrates a broad spectrum of immunomodulatory effects that are highly relevant to the pathophysiology of chronic inflammatory respiratory diseases. Its ability to suppress neutrophil and eosinophil activity, inhibit the production of pro-inflammatory cytokines by bronchial epithelial cells, and modulate the NF-κB and MAPK signaling pathways underscores its therapeutic potential beyond its antimicrobial properties.

The quantitative data presented in this guide provide a solid foundation for its clinical utility in conditions like bronchiectasis and asthma. However, its efficacy in COPD remains an area for further investigation. Future research should focus on:

-

Dose-optimization and long-term safety: Establishing the optimal dosing regimens for different respiratory diseases and evaluating the long-term safety of chronic this compound therapy.

-

Biomarker discovery: Identifying biomarkers to predict which patient populations are most likely to respond to this compound treatment.

-

Combination therapies: Investigating the synergistic effects of this compound with other anti-inflammatory agents, such as corticosteroids or targeted biologics.

-

Elucidation of molecular targets: Further dissecting the precise molecular interactions of this compound within inflammatory signaling pathways to potentially develop more targeted immunomodulatory drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound Inhibits Cytokine Production by and Neutrophil Attachment to Human Bronchial Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on eotaxin-primed reactive oxygen species from eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The macrolide antibacterial this compound reduces bronchial hyperresponsiveness and superoxide anion production by polymorphonuclear leukocytes in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on peripheral neutrophil adhesion molecules in patients with chronic lower respiratory tract disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits cytokine production by and neutrophil attachment to human bronchial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Short-term this compound treatment attenuates airway inflammation via MAPK/NF-κB activation in a mouse model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, clarithromycin, and azithromycin attenuate the injurious effects of bioactive phospholipids on human respiratory epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synergy between RU 28965 (this compound) and human neutrophils for bactericidal activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound suppresses airway remodeling and modulates the expression of caveolin-1 and phospho-p42/p44MAPK in asthmatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Low-Dose, Long-Term this compound on Airway Inflammation and Remodeling of Stable Noncystic Fibrosis Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of low-dose, long-term this compound on airway inflammation and remodeling of stable noncystic fibrosis bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound as Anti-Inflammatory Drug Improves Clinical Outcomes in Adult Patients with Bronchiectasis: A Double- Blinded Randomized, Placebo-Controlled Pilot Clinical Trial | Juthong | Journal of Health Science and Medical Research [jhsmr.org]

- 18. researchgate.net [researchgate.net]

- 19. This compound attenuates inflammation via modulation of RAGE-influenced calprotectin expression in a neutrophilic asthma model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A double-blind, randomised, placebo-controlled study of this compound and doxycycline combination, this compound alone, or matching placebo for 12 weeks in adults with frequent exacerbations of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. View of Effects of this compound Combined with Seretide on Pulmonary Function and Inflammatory Factors in Elderly Patients with Severe Stable COPD | Journal of Heart and Lung Research [ojs.exploverpub.com]

- 22. Frontiers | Adjuvant-independent airway sensitization and infection mouse models leading to allergic asthma [frontiersin.org]

- 23. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biocompare.com [biocompare.com]

- 25. Cytokine Elisa [bdbiosciences.com]

- 26. researchgate.net [researchgate.net]

- 27. bmglabtech.com [bmglabtech.com]

The Anti-inflammatory Properties of Roxithromycin in Chronic Airway Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammatory airway diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and chronic rhinosinusitis (CRS), represent a significant global health burden.[1] While these conditions have complex and varied pathophysiologies, a common feature is persistent inflammation of the airways, often characterized by the infiltration of immune cells like neutrophils and eosinophils, and the overproduction of pro-inflammatory mediators.[2][3] Roxithromycin, a 14-member macrolide antibiotic, has demonstrated significant therapeutic efficacy in these conditions that extends beyond its antimicrobial activity.[4][5] This has spurred considerable research into its immunomodulatory and anti-inflammatory properties.[6][7]

This technical guide provides an in-depth review of the core anti-inflammatory mechanisms of this compound in the context of chronic airway inflammation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways involved to support further research and drug development efforts.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-faceted approach, targeting key cellular and molecular components of the inflammatory cascade. These actions are observed independently of its antibiotic properties and are a key reason for its efficacy in non-infectious or low-grade infectious chronic airway diseases.[4]

Modulation of Pro-inflammatory Cytokines and Chemokines

A primary mechanism of this compound is the suppression of pro-inflammatory cytokine and chemokine production from airway epithelial cells and immune cells.[8]

-

Inhibition of Key Cytokines: In vitro studies using human bronchial epithelial cells have shown that this compound significantly suppresses the production of Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[4][8] IL-8 is a potent chemoattractant for neutrophils, and its reduction is a critical step in mitigating neutrophilic inflammation.[6]

-

Effects in Allergic and Neutrophilic Asthma: In animal models of allergic asthma, this compound treatment leads to decreased levels of inflammatory cytokines.[9] In models of severe, neutrophilic asthma, this compound has been shown to reduce elevated levels of IL-17 and IL-6 in both serum and bronchoalveolar lavage fluid (BALF).[10]

-

Clinical Evidence: A clinical trial in patients with chronic rhinosinusitis demonstrated that a 3-month course of this compound led to statistically significant reductions in IL-8 levels in nasal lavage fluid, correlating with improved clinical outcomes.[11]

Attenuation of Neutrophil and Eosinophil Activity

This compound directly impacts the function and recruitment of key inflammatory cells, particularly neutrophils and eosinophils.

-

Neutrophil Inhibition: this compound inhibits the adhesion of neutrophils to bronchial epithelial cells, a crucial step for their migration into airway tissues.[4][8] It also reduces the expression of the adhesion molecule Mac-1 on peripheral neutrophils in patients with chronic lower respiratory tract disease.[12] Furthermore, long-term, low-dose administration of this compound has been shown to significantly reduce the production of superoxide (B77818) anions by polymorphonuclear leukocytes (PMNs) in asthmatic patients, thereby limiting oxidative damage.[13]

-

Eosinophil Inhibition: In the context of allergic inflammation, where eosinophils play a central role, this compound has been found to inhibit the release of reactive oxygen species (ROS) from eosinophils.[14][15] This action may protect the bronchial epithelium from injury and reduce airway hyperresponsiveness.[14] Studies in patients with aspirin-intolerant asthma showed that 8 weeks of this compound treatment significantly decreased blood and sputum eosinophils.[16]

Interference with Pro-inflammatory Signaling Pathways

This compound's ability to suppress inflammatory gene expression is linked to its interference with key intracellular signaling pathways.

-

MAPK/NF-κB Pathway: In a mouse model of allergic asthma, this compound was shown to suppress the activation of mitogen-activated protein (MAP) kinases and the transcription factor nuclear factor-kappa B (NF-κB) in lung tissues.[9] The NF-κB pathway is a central regulator of the gene expression of many pro-inflammatory cytokines, including IL-6 and IL-8.

.dot

Figure 1: this compound inhibits the MAPK/NF-κB signaling pathway.

-

RAGE/Calprotectin Pathway: In a neutrophilic asthma model, this compound was found to downregulate the expression of calprotectin and its receptor, the Receptor for Advanced Glycation End products (RAGE).[10] Calprotectin is a damage-associated molecular pattern (DAMP) protein that promotes inflammation by binding to RAGE.[10] By interrupting this axis, this compound reduces airway inflammation, with effects similar to that of a specific RAGE inhibitor.[10][17]

.dot

Figure 2: this compound modulates the RAGE/Calprotectin inflammatory pathway.

Other Mechanisms

-

Mucus Secretion: this compound has been shown to inhibit mucus secretion and synthesis, which can help alleviate airway obstruction in diseases like chronic bronchitis and bronchiectasis.[5][6]

-

Biofilm Inhibition: this compound can inhibit the formation of biofilms by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, even at sub-inhibitory concentrations.[18][19] This is relevant as biofilms can perpetuate chronic inflammation and increase resistance to antibiotics.[18]

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effect of this compound on Inflammatory Cells

| Parameter | Model/Disease | Treatment Details | Result | Reference |

|---|---|---|---|---|

| Neutrophil Adhesion | Human Bronchial Epithelial Cells (in vitro) | 25 µg/ml this compound | Concentration-dependent inhibition of neutrophil-epithelium adhesion. | [4] |

| Mac-1 Expression | Patients with Chronic Lower Respiratory Tract Disease | Low-dose, long-term this compound | Significant decrease in Mac-1 expression on peripheral neutrophils (0.70 ± 0.16 vs. 0.59 ± 0.08, p < 0.05). | [12] |

| Total Cells in BALF | Rat Neutrophilic Asthma Model | 30 mg/kg this compound | Significant reduction vs. asthma group ((13.63 ± 2.36) vs. (24.12 ± 2.49) x10⁵/mL, p < 0.001). | [10][17] |

| Neutrophils in BALF | Rat Neutrophilic Asthma Model | 30 mg/kg this compound | Significant reduction in neutrophil percentage vs. asthma group (9.17% ± 0.75% vs. 21.50% ± 2.35%, p < 0.001). | [10][17] |

| Eosinophils in BALF | Rat Neutrophilic Asthma Model | 30 mg/kg this compound | Significant reduction in eosinophil percentage vs. asthma group (3.67% ± 0.82% vs. 8.67% ± 0.82%, p < 0.001). | [10][17] |

| Sputum Neutrophils | Stable Bronchiectasis Patients | 150 mg/day for 6 months | Significant reduction in neutrophil counts from baseline (p < 0.001) and compared to control (p = 0.037). | [20] |

| Sputum Eosinophils | Aspirin-Intolerant Asthma Patients | 150 mg twice daily for 8 weeks | Significant decrease in sputum eosinophils. |[16] |

Table 2: Effect of this compound on Cytokines and Other Inflammatory Mediators

| Mediator | Model/Disease | Treatment Details | Result | Reference |

|---|---|---|---|---|

| IL-8, IL-6, GM-CSF | Human Bronchial Epithelial Cells (in vitro) | This compound | Suppressed production of all three cytokines. | [4][8] |

| IL-8 in Nasal Lavage | Chronic Rhinosinusitis Patients | 150 mg/day for 3 months | Statistically significant improvement in IL-8 levels vs. placebo. | [11] |

| IL-17 in BALF | Rat Neutrophilic Asthma Model | 30 mg/kg this compound | Significant reduction vs. asthma group. | [10] |

| IL-6 in BALF | Rat Neutrophilic Asthma Model | 30 mg/kg this compound | Significant reduction vs. asthma group. | [10] |

| Calprotectin in BALF | Rat Neutrophilic Asthma Model | 30 mg/kg this compound | Significant reduction vs. asthma group (11.21 ± 0.76 vs. 15.07 ± 1.79 ng/mL, p = 0.001). | [10] |

| RAGE in Lung Tissue | Rat Neutrophilic Asthma Model | 30 mg/kg this compound | Significant reduction vs. asthma group (860.30 ± 134.56 vs. 1,585.24 ± 177.59 ng/mg, p < 0.001). | [10] |

| Superoxide Anion | Asthmatic Patients | 150 mg/day for 3 months | Significant reduction in production by PMNs (p = 0.0029). | [13] |

| IL-8, NE, MMP-9 in Sputum | Stable Bronchiectasis Patients | 150 mg/day for 6 months | Significant decrease in concentrations compared to control group (all p < 0.01). |[20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key cited experiments.

Protocol 1: In Vitro Cytokine Production and Neutrophil Adhesion

(Based on Cui et al., 1998)[4]

-

Cell Culture: Normal human bronchial epithelial cells (HBECs) are prepared by proteolytic digestion of bronchi and cultured in hormonally defined Ham's F-12 medium on collagen-coated plates until confluent. The human bronchial epithelial cell line Bet-1A is also used.

-

This compound Preparation: this compound is dissolved in methanol (B129727) as a stock solution and further diluted in sterile physiological saline for experiments.

-

Cytokine Production Assay: Confluent HBECs are stimulated with Interleukin-1α (IL-1α) in the presence or absence of various concentrations of this compound. After 24 hours of incubation, supernatants are collected, and the concentrations of IL-8, IL-6, and GM-CSF are measured using specific enzyme-linked immunosorbent assay (ELISA) kits.

-

Neutrophil Adhesion Assay:

-

Human neutrophils are isolated from peripheral blood of healthy volunteers.

-

Bet-1A epithelial cells are pre-treated with interferon-gamma (IFN-γ) for 18 hours with or without this compound to induce adhesion molecule expression.

-

Isolated neutrophils (either naive or pre-treated with f-Met-Leu-Phe (FMLP) to activate them) are added to the epithelial cell monolayers and incubated.

-

Non-adherent neutrophils are washed away.

-

The number of adherent neutrophils is quantified by measuring myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils.

-

Protocol 2: Animal Model of Neutrophilic Asthma

(Based on Gu et al., 2021)[10][17]

-

Animal Model: Male Brown Norway rats are used.

-

Sensitization and Challenge:

-

Sensitization: On days 0 and 7, rats are sensitized via intraperitoneal injection of ovalbumin (OVA) emulsified with Freund's complete adjuvant (FCA).

-

Challenge: From day 14 to day 20, rats are challenged with an aerosolized solution of OVA for 30 minutes daily.

-

-

Treatment Groups:

-

Control Group: Sensitized and challenged with saline.

-

Asthma Group: Sensitized and challenged with OVA.

-

This compound Group: Receive this compound (30 mg/kg, intragastrically) 30 minutes prior to each OVA challenge.

-

-

Sample Collection and Analysis (24h after last challenge):

-

BALF Collection: Lungs are lavaged with phosphate-buffered saline. Total and differential inflammatory cell counts (neutrophils, eosinophils) are performed on the collected BALF.

-

Blood and Tissue Collection: Blood is collected for serum, and lung tissues are harvested for homogenization.

-

ELISA: Concentrations of IL-17, IL-6, calprotectin, and RAGE are measured in BALF, serum, and lung tissue homogenates using specific ELISA kits.

-

.dot

Figure 3: Experimental workflow for a rat model of neutrophilic asthma.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a significant immunomodulatory agent in chronic airway inflammation. Its ability to concurrently inhibit multiple facets of the inflammatory response—including cytokine production, inflammatory cell recruitment and activation, and key signaling pathways like NF-κB and RAGE/Calprotectin—positions it as a valuable therapeutic option beyond its primary antibiotic function.

For drug development professionals, the mechanisms of this compound offer several key insights:

-

Target Identification: The pathways modulated by this compound, particularly the RAGE/Calprotectin axis, may represent novel targets for more specific anti-inflammatory therapies in neutrophilic-dominant airway diseases.

-

Repurposing Potential: Understanding the non-antibiotic effects of macrolides supports the rationale for repurposing existing drugs for new indications in chronic inflammatory conditions.

-

Biomarker Development: The mediators suppressed by this compound, such as IL-8, calprotectin, and sputum neutrophils, could serve as valuable biomarkers to monitor treatment response in clinical trials of new anti-inflammatory agents.

Future research should focus on elucidating the precise molecular binding targets of this compound that mediate these anti-inflammatory effects. Furthermore, large-scale, placebo-controlled clinical trials are warranted to better define the patient populations (e.g., specific phenotypes of asthma or COPD) that would benefit most from long-term, low-dose macrolide therapy.[21][22]

References

- 1. mdpi.com [mdpi.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Mucus hypersecretion in chronic obstructive pulmonary disease: From molecular mechanisms to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Cytokine Production by and Neutrophil Attachment to Human Bronchial Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. msjonline.org [msjonline.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits cytokine production by and neutrophil attachment to human bronchial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Short-term this compound treatment attenuates airway inflammation via MAPK/NF-κB activation in a mouse model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound attenuates inflammation via modulation of RAGE-influenced calprotectin expression in a neutrophilic asthma model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A double-blind, randomized, placebo-controlled trial of macrolide in the treatment of chronic rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on peripheral neutrophil adhesion molecules in patients with chronic lower respiratory tract disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The macrolide antibacterial this compound reduces bronchial hyperresponsiveness and superoxide anion production by polymorphonuclear leukocytes in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. Effect of this compound on eotaxin-primed reactive oxygen species from eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory effect of this compound in patients with aspirin-intolerant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound attenuates inflammation via modulation of RAGE-influenced calprotectin expression in a neutrophilic asthma model - Gu - Annals of Translational Medicine [atm.amegroups.org]

- 18. Inhibitory effect of this compound on biofilm formation of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effect of Low-Dose, Long-Term this compound on Airway Inflammation and Remodeling of Stable Noncystic Fibrosis Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Is there a Role for Antibiotics in the Treatment of Chronic Rhinosinusitis? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of macrolide therapy in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

Roxithromycin's Efficacy Against Toxoplasma gondii in Murine Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxoplasma gondii, an obligate intracellular protozoan, is a globally prevalent parasite capable of causing severe clinical manifestations in immunocompromised individuals and during congenital infections. The therapeutic arsenal (B13267) against toxoplasmosis is limited, prompting investigation into alternative antimicrobial agents. This technical guide provides a comprehensive overview of the preclinical efficacy of roxithromycin, a macrolide antibiotic, against Toxoplasma gondii in murine models. It synthesizes key quantitative data on survival rates and parasite burden, details the experimental protocols employed in these studies, and visually represents the underlying biological pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of parasitology, infectious diseases, and drug development.

Introduction

Toxoplasma gondii infection in humans is widespread, with the parasite establishing a chronic, latent infection within tissue cysts. While typically asymptomatic in immunocompetent hosts, reactivation of the parasite in individuals with suppressed immunity can lead to life-threatening toxoplasmic encephalitis. Furthermore, primary infection during pregnancy can result in severe congenital abnormalities. The current standard of care, a combination of pyrimethamine (B1678524) and sulfadiazine, is fraught with challenges, including significant side effects and limited efficacy against the cystic form of the parasite. This has necessitated the exploration of alternative therapeutic options.

This compound, a semi-synthetic macrolide antibiotic, has demonstrated promising activity against T. gondii in various in vivo studies. This whitepaper consolidates the available data from murine models to provide a detailed understanding of its potential as an anti-toxoplasmic agent.

Quantitative Data on Efficacy

The efficacy of this compound in treating murine toxoplasmosis has been evaluated based on survival rates and the reduction of parasite load in various tissues. The following tables summarize the key quantitative findings from several pivotal studies.

Table 1: Survival Rates in Murine Models of Acute Toxoplasmosis

| T. gondii Strain | Mouse Strain | This compound Dosage (mg/kg/day) | Treatment Duration & Onset | Survival Rate (%) | Reference |

| RH | Not Specified | 540 | 5 days, starting 24h post-challenge | 100 | [1][2] |

| RH | Not Specified | 336 | 5 days, starting 24h post-challenge | 50 | [1][2] |

| RH | Not Specified | 360 | 14 days, starting 3h post-challenge | 50 | [1][2] |

| RH | Not Specified | 50 or 200 | 10 days, starting day 1 post-infection | Slightly prolonged survival vs. untreated | [3][4][5] |

| RH | Not Specified | Not specified | Therapy initiated 2h post-infection | >80 | [6] |

| C56 | Not Specified | Not specified | Therapy initiated 2h post-infection | >80 | [6] |

Table 2: Parasite Load in Murine Tissues

| T. gondii Strain | Mouse Strain | This compound Dosage (mg/kg/day) | Treatment Duration | Key Findings | Reference |

| C56 | Not Specified | Not Specified | Not Specified | Decreased number of toxoplasma cysts in the brain. | [7][8][9][10] |

| RH | Not Specified | 540 (5 doses) | 5 days | T. gondii recovered from the brain in 59% of surviving mice. | [1][2] |

| RH | Not Specified | 360 (14 doses) | 14 days | T. gondii recovered from the brain in 28% of surviving mice. | [1][2] |

| RH | Not Specified | 200 (in combination) | 10 days | Marked reduction of parasite burdens in blood and tissue (in combination with pyrimethamine or sulphadiazine). | [3][4][5] |

Table 3: In Vitro and Combination Therapy Data

| Parameter | Cell Line/Model | This compound Concentration/Dosage | Key Findings | Reference |

| In Vitro Inhibition | MRC5 fibroblast | ≥ 0.02 mg/L | Inhibited toxoplasma growth. | [3][4][5] |

| In Vitro IC50 | MRC5 fibroblast | 1.34 mg/L | 50% inhibitory concentration. | [3][4][5] |

| Combination Therapy (in vivo) | Murine model (RH strain) | 50 or 200 mg/kg/day with pyrimethamine (12.5 mg/kg/day) or sulphadiazine (100 mg/kg/day) | Striking synergistic effect observed. | [3][4][5] |

| Combination with Gamma Interferon | Murine model | Not Specified | Synergistic activity observed. | [7][8][9][10] |

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings. Below are detailed descriptions of the key experimental protocols.

Animal Models

-

Mouse Strains: While not always explicitly stated in the abstracts, studies on toxoplasmosis commonly utilize outbred strains like Swiss Webster or inbred strains such as BALB/c or C57BL/6. The specific strain can influence the immune response and disease progression.

-

Housing and Care: Mice are typically housed in specific pathogen-free conditions with ad libitum access to food and water. All animal procedures are conducted in accordance with institutional and national guidelines for animal care and use.

Parasite Strains and Infection

-

Toxoplasma gondii Strains: The highly virulent RH strain is frequently used to induce acute toxoplasmosis, leading to rapid mortality in untreated mice. The C56 strain is another virulent strain used in these studies.[6][7][8][9][10]

-

Infection Protocol:

-

Parasite Preparation: Tachyzoites of the respective T. gondii strain are harvested from the peritoneal fluid of previously infected mice or from cell culture.

-

Inoculation: Mice are infected via intraperitoneal injection with a specified number of tachyzoites (e.g., 10^4 tachyzoites of the RH strain).[3][4][5] For studies on toxoplasmic encephalitis, intracerebral infection is performed.[7][8][9][10]

-

Drug Administration

-

This compound Formulation: this compound is typically suspended in a vehicle such as a 0.25% carboxymethyl cellulose (B213188) and 0.20% Tween 80 solution in sterile water.

-

Route of Administration: Oral gavage is a common method for administering this compound to ensure precise dosing.[1][2][7][8][9][10] In some studies, the drug is mixed with powdered mouse feed.

-

Dosage and Schedule: A range of dosages has been investigated, from 50 mg/kg/day to 540 mg/kg/day. Treatment is typically administered once daily for a period of 5 to 14 days, with initiation of therapy varying from a few hours to 24 hours post-infection.[1][2][3][4][5]

Assessment of Efficacy

-

Survival Rate: The primary endpoint in many studies is the survival rate of the treated mice compared to an untreated control group.

-

Parasite Burden:

-

Brain Cyst Count: For less virulent strains or chronic infection models, the number of Toxoplasma cysts in the brains of surviving mice is quantified. This is achieved by homogenizing the brain tissue and counting the cysts under a microscope.

-

Parasite Titration: The number of viable parasites in blood, brain, and lung tissues can be determined using a tissue culture method.[3][4][5]

-

Subinoculation: To assess for the presence of residual parasites, brain tissue from surviving mice is subinoculated into naive recipient mice.

-

Visualizations: Pathways and Workflows

Mechanism of Action of this compound

This compound, like other macrolide antibiotics, is believed to exert its anti-toxoplasmic effect by inhibiting protein synthesis in the parasite's apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.

References

- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Mechanisms and pathways of Toxoplasma gondii transepithelial migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. reddit.com [reddit.com]

- 6. This compound treatment for diarrhoea caused by Cryptosporidium spp. in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Establishment of a murine model of congenital toxoplasmosis and validation of a qPCR assay to assess the parasite load in maternal and fetal tissues [frontiersin.org]

- 8. m.youtube.com [m.youtube.com]

- 9. sketchviz.com [sketchviz.com]

- 10. Effect of this compound on acute toxoplasmosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Novel Roxithromycin Derivatives: A Technical Guide to Enhancing Therapeutic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxithromycin, a semi-synthetic macrolide antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Beyond its well-established antibacterial properties, this compound exhibits significant anti-inflammatory and potential anticancer activities. This has spurred considerable interest in the development of novel this compound derivatives with enhanced therapeutic profiles. This technical guide provides an in-depth overview of the synthesis of such derivatives, focusing on strategies to improve their antibacterial, anti-inflammatory, and anticancer efficacy. We present detailed experimental protocols, quantitative data on the activity of novel analogues, and visualizations of key signaling pathways and synthetic workflows to facilitate further research and development in this promising area.

Introduction: The Therapeutic Potential of this compound and its Derivatives

This compound, a derivative of erythromycin (B1671065), was developed to improve upon the acid stability and pharmacokinetic profile of its parent compound. Its mechanism of action primarily involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] However, a growing body of evidence has highlighted its immunomodulatory and anti-proliferative effects, opening new avenues for its therapeutic application.

The synthesis of novel this compound derivatives is a key strategy to:

-

Enhance Antibacterial Potency: To combat the growing threat of antibiotic resistance, new derivatives are being designed to be more effective against resistant strains.

-

Amplify Anti-inflammatory Effects: By modifying the this compound scaffold, it is possible to develop compounds with more potent anti-inflammatory activity for the treatment of chronic inflammatory diseases.

-

Explore Anticancer Activity: Preliminary studies have suggested that this compound and its derivatives may possess anticancer properties, a promising area for further investigation.

This guide will delve into the synthetic strategies, experimental methodologies, and biological evaluation of novel this compound derivatives, providing a comprehensive resource for researchers in the field.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives typically starts from the parent molecule, erythromycin A, and involves a series of chemical modifications. A key intermediate in the synthesis of this compound and its analogues is erythromycin A oxime.

General Synthesis Workflow

The general workflow for the synthesis of this compound and its derivatives can be summarized as follows:

References

A Technical Guide to the Physicochemical Properties of Amorphous Roxithromycin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of amorphous roxithromycin. Amorphous forms of active pharmaceutical ingredients (APIs) are of significant interest in drug development due to their potential to enhance solubility and bioavailability. This document summarizes key quantitative data, details experimental methodologies for characterization, and visualizes important concepts and workflows.

Introduction to Amorphous this compound

This compound is a semi-synthetic macrolide antibiotic with broad-spectrum activity. However, its crystalline form exhibits poor water solubility, which can limit its oral bioavailability. The generation of an amorphous form of this compound is a key strategy to overcome this limitation. Amorphous solids lack the long-range molecular order characteristic of crystalline materials, which results in a higher free energy state.[1][2] This thermodynamic instability, while posing challenges for physical stability, can lead to significant improvements in aqueous solubility and dissolution rates.[1][2] This guide explores the critical physicochemical attributes of amorphous this compound, providing a foundational understanding for its formulation and development.

Thermal Properties

The thermal behavior of amorphous this compound is crucial for understanding its physical stability. The key parameter is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more mobile, supercooled liquid state.

| Property | Value (°C) | Method | Notes |

| Glass Transition (Tg) of Amorphous this compound | 76.7 | Differential Scanning Calorimetry (DSC) | Prepared by melt-quenching.[1] |

| Glass Transition (Tg) of Amorphous this compound | 77.7 | Differential Scanning Calorimetry (DSC) | Prepared by desolvation of a chloroform (B151607) solvate.[1] |

| Melting Point (Tm) of Crystalline Monohydrate | 116.2 | Differential Scanning Calorimetry (DSC) | Onset temperature.[1] |

Amorphous this compound is classified as a "fragile" glass.[1] Its relatively high glass transition temperature suggests good physical stability at refrigerated and room temperature conditions.[1][3]

Solubility Profile

A primary advantage of amorphous this compound is its enhanced solubility compared to its crystalline counterpart. This is a direct consequence of its higher energetic state.

Aqueous Solubility

The solubility of a specific amorphous form of this compound (Form-III) has been shown to be significantly higher than the crystalline monohydrate in various aqueous media.

| Medium | Amorphous this compound (μg/mL) | Crystalline Monohydrate (μg/mL) | Fold Increase |

| Distilled Water | 8.6 ± 1.8 | 1.7 ± 0.6 | ~5.1 |

| Acetate Buffer (pH 4.5) | 1150.4 ± 6.5 | 370.0 ± 8.3 | ~3.1 |

| Phosphate Buffer (pH 6.8) | 208.2 ± 3.7 | 74.8 ± 5.1 | ~2.8 |

Organic Solvent Solubility

This compound's solubility in organic solvents is essential information for processing and formulation development, such as in spray drying or solvent evaporation techniques.

| Solvent | Solubility |

| Ethanol | ~30 mg/mL[4] |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[4] |

| Dimethylformamide (DMF) | ~15 mg/mL[4] |

| Acetone | Freely soluble[5] |

| Chloroform | Soluble |

Dissolution Characteristics

Concurrent with its enhanced solubility, amorphous this compound exhibits a faster dissolution rate. This property is critical for achieving rapid drug absorption in vivo. While specific intrinsic dissolution rate data is not widely published, studies consistently demonstrate a significant improvement in dissolution profiles for amorphous forms and solid dispersions compared to the crystalline drug. Formulations utilizing amorphous this compound have shown nearly complete drug release (94-98%) in dissolution studies.[6]

Physical Stability and Hygroscopicity

The physical stability of an amorphous material is a critical quality attribute, as recrystallization can negate the solubility and bioavailability advantages.

Stability Against Recrystallization

Amorphous this compound has demonstrated notable physical stability. Studies have shown that it remains in its amorphous state without crystallization even under stressful conditions:

-

50°C and 75% Relative Humidity (RH) for 18 days. [1]

-

40°C and 75% RH for 4 weeks.

This stability is attributed to its high glass transition temperature.[1][3]

Hygroscopicity

Hygroscopicity, the tendency to absorb moisture from the atmosphere, can plasticize amorphous materials, lower their Tg, and potentially induce crystallization. Dynamic Vapor Sorption (DVS) studies provide insight into this behavior.

| Relative Humidity (RH) | Weight Gain (%) | Observation |

| Up to 60% | ~1.5 | Insignificant moisture uptake.[1] |

| 70% to 90% | Sharp increase to ~4% | Attributed to water condensation on the sample holder.[1] |

Overall, amorphous this compound shows limited hygroscopicity at ambient humidity levels, which contributes to its physical stability.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of these physicochemical properties.

Preparation of Amorphous this compound

Several methods can be employed to produce amorphous this compound:

-

Quench Cooling (Melt-Quenching):

-

Crystalline this compound monohydrate is heated on a hot plate to approximately 120°C until a complete melt is obtained.

-

The molten drug is then rapidly cooled (quenched) to room temperature on a thermally conductive surface, such as an aluminum block, to prevent recrystallization.

-

-

Desolvation of a Solvate:

-

A this compound-chloroform solvate is prepared by dissolving this compound in chloroform and allowing for slow evaporation.

-

The resulting solvate is heated to a temperature range of 55-65°C to drive off the solvent. The collapse of the crystal lattice upon desolvation results in the formation of amorphous this compound.[1]

-

-

Spray Drying:

-

This compound is dispersed in an aqueous polymer solution (e.g., Eudragit L30D-55).

-

The dispersion is then spray-dried using a laboratory-scale spray dryer. Inlet and outlet temperatures are optimized (e.g., 70°C and 45°C, respectively) to ensure efficient drying without inducing degradation.

-

-

Freeze Drying (Lyophilization):

-

This compound is dissolved in a suitable solvent or co-solvent system (e.g., tert-butyl alcohol and water).

-

The solution is frozen to a low temperature (e.g., -35°C).

-

A vacuum is applied, and the temperature is gradually increased to sublimate the solvent, leaving behind a porous, amorphous solid.

-

Characterization Techniques

-

Differential Scanning Calorimetry (DSC):

-

Instrument: A calibrated DSC instrument.

-

Sample Preparation: 4-5 mg of the sample is weighed into an aluminum pan and hermetically sealed.

-

Method: The sample is heated at a constant rate, typically 10°C/min, over a temperature range of 25°C to 140°C under a nitrogen purge (50 mL/min). This method is used to determine the glass transition (Tg) and melting point (Tm).

-

-

X-Ray Powder Diffraction (XRPD):

-

Instrument: A powder X-ray diffractometer with a suitable detector.

-

Method: The sample is scanned over a 2θ range of 2° to 40°. The absence of sharp Bragg peaks and the presence of a broad "halo" pattern are indicative of an amorphous solid.

-

Instrumental Setup Example: Voltage: 40 kV; Current: 40 mA; Radiation Source: Cu; Scan Speed: 0.4° 2θ/min.[1]

-

-

Dynamic Vapor Sorption (DVS):

-

Instrument: A DVS analyzer.

-

Method: A sample of approximately 25 mg is placed in the instrument. The relative humidity is incrementally increased, and the corresponding change in mass is measured at a constant temperature. This provides a moisture sorption isotherm.

-

-

Solubility Determination:

-

Method: An excess amount of amorphous this compound is added to a known volume of the dissolution medium (e.g., buffer, water). The suspension is agitated at a constant temperature until equilibrium is reached. The sample is then filtered, and the concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Visualizations

Preparation and Characterization Workflow

References

- 1. Physicochemical Properties of Amorphous this compound Prepared by Quench Cooling of the Melt or Desolvation of a Chloroform Solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical properties of amorphous this compound prepared by quench cooling of the melt or desolvation of a chloroform solvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Roxithromycin Pharmacokinetics and Tissue Penetration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and tissue distribution of roxithromycin, a macrolide antibiotic. The information is compiled from a range of clinical and preclinical studies, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.

Pharmacokinetic Profile of this compound

This compound is a semi-synthetic macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its pharmacokinetic properties are characterized by rapid absorption, extensive tissue distribution, and a relatively long elimination half-life.

Absorption

This compound is rapidly absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours.[3][4] The bioavailability of this compound is approximately 50%, and it is recommended to be taken on an empty stomach as food can delay and reduce its absorption.[3][4] Studies have shown that this compound exhibits non-linear pharmacokinetics, with dose-dependency observed for certain parameters.[5] A population-based meta-analysis has suggested that both absorption and protein binding are saturable processes.[6]

Distribution

This compound is widely distributed into various body tissues and fluids.[3] It exhibits high plasma protein binding, ranging from 92% to 96%, primarily to α1-acid glycoprotein (B1211001) and albumin.[3][7] The apparent volume of distribution (Vd) has been reported to be between 0.43 to 1.38 L/kg in different study populations.[8][9] A notable characteristic of this compound is its high concentration in polymorphonuclear leukocytes and macrophages, reaching levels up to 30 times those found in serum.[3][10] This intracellular accumulation is believed to contribute to its therapeutic efficacy at the site of infection.[2][4]

Metabolism

This compound undergoes limited metabolism in the liver.[3] The primary metabolite is descladinose this compound, with N-mono and N-di-demethyl this compound identified as minor metabolites.[7] More than half of the parent compound is excreted unchanged.[7]

Excretion

The elimination of this compound occurs through multiple pathways. The majority of the dose is excreted in the feces (approximately 53%), followed by elimination via the lungs (13%) and urine (approximately 7-10%).[3][11] The elimination half-life (t1/2) of this compound is approximately 12 hours in adults, but can be longer in children (around 20 hours) and in certain patient populations.[3][12]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults

| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Vd (L/kg) | Total Body Clearance (L/h/kg) | Reference |

| 150 | 6.6 | - | 69 | - | - | - | [10] |

| 300 | 10.13 ± 0.43 | 2.42 ± 0.34 | 3.93 ± 3.80 | 34.95 ± 22.51 | 1.38 ± 0.55 | 0.04 ± 0.01 | [8][13] |

| 300 | 10.7 | - | 146.0 | ~12 | - | - | [10] |

Table 2: Steady-State Pharmacokinetic Parameters of this compound in Healthy Adults

| Dosing Regimen | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |

| 150 mg twice daily | 9.3 | 71 | [10] |

| 300 mg once daily | 10.9 | 77 | [10] |

Tissue Penetration of this compound

A key aspect of this compound's efficacy is its ability to penetrate into various tissues, achieving concentrations that are often higher than the minimum inhibitory concentrations (MICs) for susceptible pathogens.

Lung Tissue

This compound demonstrates good penetration into lung tissue. Studies in patients undergoing surgery have shown that after repeated oral doses of 150 mg, mean peak concentrations of 2.14 mg/kg were achieved in lung tissue.[14][15] Furthermore, this compound has been shown to accumulate markedly in alveolar macrophages, with concentrations approximately 10 times higher than in the epithelial lining fluid.[16][17] This high intracellular concentration is particularly relevant for the treatment of infections caused by intracellular pathogens like Legionella pneumophila.[16]

Tonsil Tissue

The penetration of this compound into tonsillar tissue is also well-documented. Following a 150 mg twice-daily regimen, mean peak concentrations of 2.2 mg/kg have been measured in tonsil tissue.[14][15] Another study investigating single and repeated dosing found mean tonsil concentrations of 0.8 µg/g and 1.6 µg/g, respectively.[18] In children receiving 2.5 mg/kg every 12 hours, tonsil tissue concentrations ranged from approximately 2 to 6 mg/kg.[9]

Prostate Tissue

High concentrations of this compound are also achieved in prostatic tissue, making it a potential option for the treatment of bacterial prostatitis.[5][11] While specific quantitative data for this compound in human prostate tissue is limited in the provided search results, reviews on macrolide penetration into the prostate suggest good distribution.[19] For comparison, the related macrolide azithromycin (B1666446) has been shown to reach mean concentrations of 2.54 µg/mL in human prostatic tissue.[20]

Quantitative Tissue Penetration Data

Table 3: this compound Concentrations in Various Tissues

| Tissue | Dosing Regimen | Mean Peak Concentration | Time to Peak (h) | Reference |

| Nasal Mucosa | 150 mg every 12h for 3 days | 1.78 ± 0.73 mg/kg | 4-6 | [14][15] |

| Tonsil | 150 mg every 12h for 3 days | 2.2 ± 1.21 mg/kg | 4-6 | [14][15] |

| Lung | 150 mg every 12h for 3 days | 2.14 ± 0.87 mg/kg | 6 | [14][15] |

| Gingival Tissue | 150 mg every 12h for 5 days | 4.63 ± 1.84 µg/g | 8 | [21] |

| Alveolar Macrophages | 300 mg every 12h for 5 days | 21 ± 10 µg/mL | - | [16] |

| Epithelial Lining Fluid | 300 mg every 12h for 5 days | 2.0 ± 1.7 µg/mL | - | [16] |

Experimental Protocols

The quantification of this compound in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with various detection methods, or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23][24]

Sample Preparation

A common method for extracting this compound from plasma or serum involves protein precipitation with an organic solvent like methanol, followed by centrifugation.[25] For tissue samples, homogenization is required prior to extraction.[26] Liquid-liquid extraction using a solvent such as methyl t-butyl ether is another technique employed to isolate the drug from the biological matrix.[24]

Chromatographic Analysis

HPLC-UV Method:

-

Instrumentation: Standard HPLC system with a UV-Visible detector.[24]

-

Column: ODS C18 (e.g., 150 × 4.6 mm i.d.).[24]

-

Mobile Phase: A mixture of a buffer (e.g., 0.03 M potassium dihydrogen phosphate) and an organic solvent (e.g., methanol) is commonly used.[24]

-

Detection: UV detection is typically performed at a wavelength of 215 nm.[24]

LC-MS/MS Method:

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.[24]

-

Ionization: Positive ion electrospray ionization (ESI+) is often used.[24]

-

Detection: Multiple-reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.[24]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical this compound pharmacokinetic study.

This compound Disposition Pathway

Caption: Overview of this compound's pharmacokinetic pathway in the body.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mims.com [mims.com]

- 4. verification.fda.gov.ph [verification.fda.gov.ph]

- 5. academic.oup.com [academic.oup.com]

- 6. Population-based meta-analysis of this compound pharmacokinetics: dosing implications of saturable absorption and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. logixsjournals.com [logixsjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. medsafe.govt.nz [medsafe.govt.nz]

- 11. This compound: a pharmacokinetic review of a macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of this compound (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. The diffusion of clarithromycin and this compound into nasal mucosa, tonsil and lung in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pulmonary disposition of this compound (RU 28965), a new macrolide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. This compound disposition in tonsils after single and repeated administrations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Concentration of azithromycin in human prostatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Penetration of this compound into gingival tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. eurekaselect.com [eurekaselect.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Roxithromycin in Biological Samples using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic widely used in the treatment of respiratory tract and other infections. Accurate quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.

This application note provides detailed protocols for the quantification of this compound in biological samples using HPLC-MS, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix. The most common extraction techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Following extraction, the analyte and IS are separated using reversed-phase HPLC and detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of a stable isotope-labeled internal standard, such as this compound-d7, is recommended for optimal accuracy and precision as it compensates for variability in sample preparation and instrument response.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (Clarithromycin or this compound-d7)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade methanol (B129727)

-

HPLC-grade water

-

Formic acid

-

Ammonium acetate

-

Methyl tert-butyl ether (for LLE)

-

Human plasma/serum (blank)

Sample Preparation

Two common and effective methods for extracting this compound from biological samples are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis.

-

To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile or methanol to precipitate the proteins.[2][3]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be directly injected into the HPLC-MS system or evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the mobile phase.[2]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, reducing matrix effects.

-